4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a guanidino group, and a benzenesulfonamide moiety. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and diuretic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Guanidino Group: The guanidino group is introduced through the reaction of the pyrimidine derivative with guanidine hydrochloride in the presence of a base.
Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the pyrimidine derivative with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides, pyrimidine derivatives.
Scientific Research Applications
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: A pyrimidine derivative with similar structural features but lacking the sulfonamide moiety.
Benzenesulfonamide: A simpler sulfonamide compound without the pyrimidine ring.
4,6-Dimethyl-2-pyrimidone: A pyrimidine derivative with a ketone group instead of the guanidino group.
Uniqueness
4-(2-(3-(4,6-DIMETHYLPYRIMIDIN-2-YL)GUANIDINO)ETHYL)BENZENESULFONAMIDE is unique due to the combination of its pyrimidine ring, guanidino group, and benzenesulfonamide moiety
Properties
Molecular Formula |
C15H20N6O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(4-sulfamoylphenyl)ethyl]guanidine |
InChI |
InChI=1S/C15H20N6O2S/c1-10-9-11(2)20-15(19-10)21-14(16)18-8-7-12-3-5-13(6-4-12)24(17,22)23/h3-6,9H,7-8H2,1-2H3,(H2,17,22,23)(H3,16,18,19,20,21) |
InChI Key |
BNRHJMJGPCLOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CC=C(C=C2)S(=O)(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.